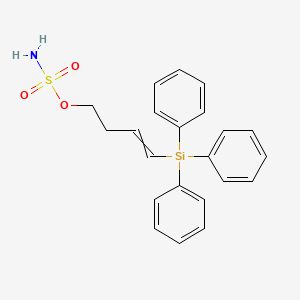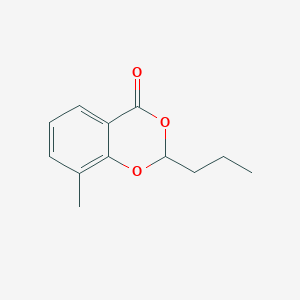
8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one is a heterocyclic compound that belongs to the benzodioxinone family. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The structure of this compound consists of a benzene ring fused with a dioxin ring, which is further substituted with methyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This reaction proceeds at room temperature and yields the desired benzodioxinone derivatives.
Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . Additionally, morpholine-catalyzed conversion of salicylic acid to the benzodioxinone scaffold has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of 8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Another member of the benzodioxane family with similar structural features.
4H-1,3-Benzodioxin-4-one, 8-methyl-2-phenyl: A derivative with a phenyl group instead of a propyl group.
Uniqueness
8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
876891-29-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-methyl-2-propyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H14O3/c1-3-5-10-14-11-8(2)6-4-7-9(11)12(13)15-10/h4,6-7,10H,3,5H2,1-2H3 |
InChI Key |
RZGRSZSTVPWVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC2=C(C=CC=C2C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)

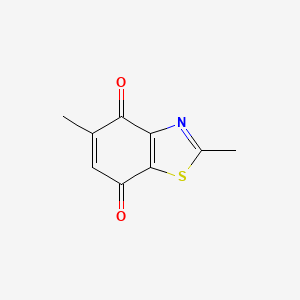
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
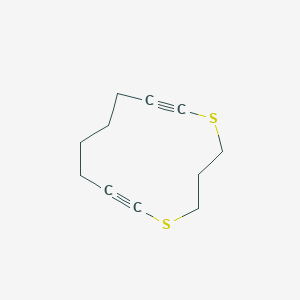
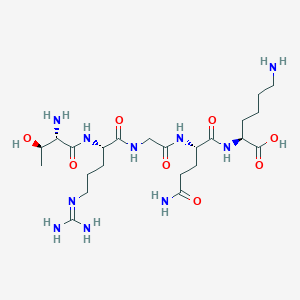
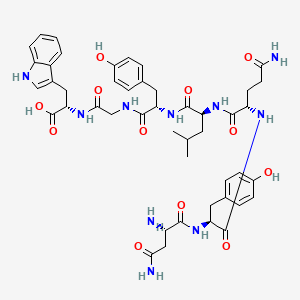

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
